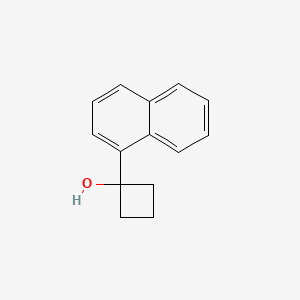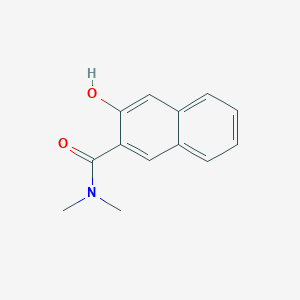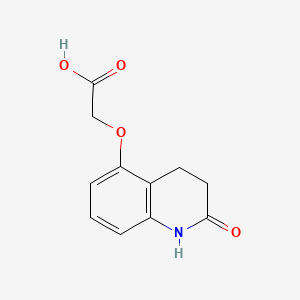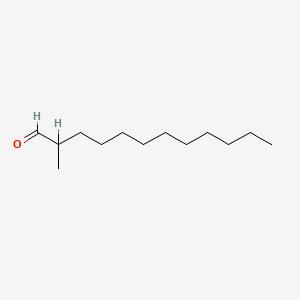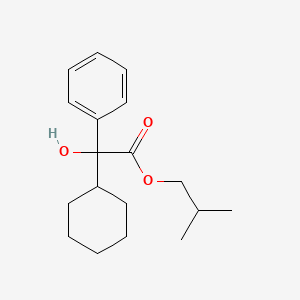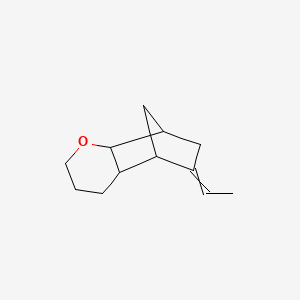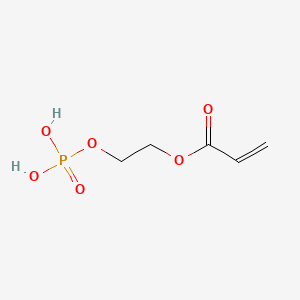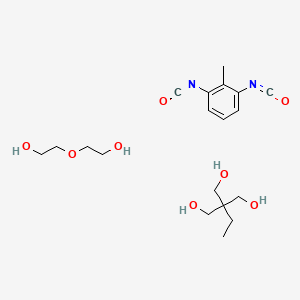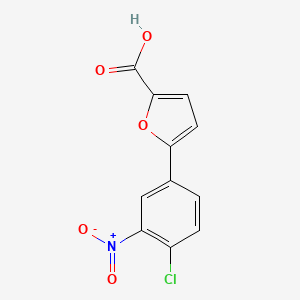
5-(4-Chlor-3-nitrophenyl)furan-2-carbonsäure
Übersicht
Beschreibung
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates .
Molecular Structure Analysis
The molecular formula of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is C11H6ClNO5 . The InChI Code is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) .
Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is 267.63 . The compound is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Therapeutika
Diese Verbindung hat sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen. Forschungen zeigen, dass Derivate von Furancarbonsäuren, wie 5-(4-Chlor-3-nitrophenyl)furan-2-carbonsäure, die Eisenaufnahme bei Mykobakterienarten angreifen können, was eine vielversprechende Strategie zur Bekämpfung der Tuberkulose darstellt .
Photovoltaik
Obwohl direkte Anwendungen in der Photovoltaik für diese spezielle Verbindung in der verfügbaren Literatur nicht detailliert beschrieben sind, wurden verwandte Furanverbindungen auf ihre elektronischen Eigenschaften untersucht, die für photovoltaische Anwendungen relevant sein könnten. Die strukturellen und elektronischen Eigenschaften von Furanderivaten machen sie zu Kandidaten für die Untersuchung in der Solarstromumwandlung .
Farbstoffe und Pigmente
Furanderivate sind bekanntermaßen bei der Synthese von Farbstoffen und Pigmenten eingesetzt. Die Nitrogruppe in this compound könnte möglicherweise zur Herstellung neuer Pigmente mit einzigartigen Eigenschaften für industrielle Anwendungen verwendet werden .
Korrosionsschutzmittel
Die Molekülstruktur von this compound legt nahe, dass sie als Korrosionsschutzmittel wirken könnte. Das Vorhandensein sowohl von Nitro- als auch von Carboxylgruppen könnte es ermöglichen, dass sie an Metalloberflächen binden und Oxidation verhindern .
Lebensmittel-Antioxidantien
Obwohl spezifische Informationen zu den antioxidativen Eigenschaften dieser Verbindung nicht ohne weiteres verfügbar sind, werden Furanderivate im Allgemeinen auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindung könnte ein Kandidat für weitere Forschungen zur Lebensmittelkonservierung sein .
Nachhaltige Chemie
Im Kontext der nachhaltigen Chemie könnte this compound auf ihr Potenzial als Baustein bei der Synthese von biologisch abbaubaren Polymeren oder anderen umweltfreundlichen Materialien untersucht werden .
Pflanzenschutzmittel
Die chemische Struktur von Furancarbonsäuren, einschließlich dieser Verbindung, deutet auf eine mögliche Verwendung in Pflanzenschutzmitteln hin. Sie könnten für die Entwicklung neuer Herbizide, Pestizide oder Pflanzenwachstumsregulatoren erforscht werden .
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound can serve as a building block in the synthesis of various biologically active compounds and drug candidates . This suggests potential applications in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
Furan derivatives have been found to have a broad range of biological activities . They are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of the nitrophenyl group may also contribute to the compound’s reactivity.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJMVXMOALHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359252 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54023-03-9 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




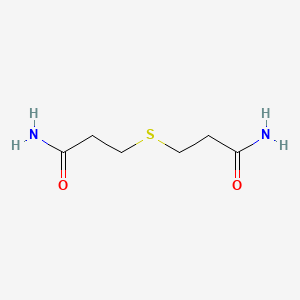
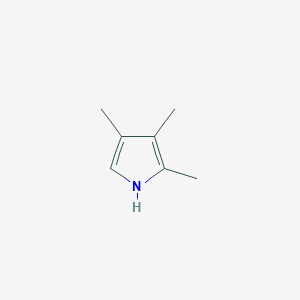


![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)
